molecular formula C14H14N4OS B4584135 4-Methyl-1-(2-purin-6-ylthioethoxy)benzene

4-Methyl-1-(2-purin-6-ylthioethoxy)benzene

Cat. No.: B4584135
M. Wt: 286.35 g/mol
InChI Key: YZBPKQBEEXHFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(2-purin-6-ylthioethoxy)benzene is an organic compound that features a benzene ring substituted with a methyl group and a 2-purin-6-ylthioethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-purin-6-ylthioethoxy)benzene typically involves the following steps:

    Formation of the Purin-6-ylthioethoxy Intermediate: This step involves the reaction of purine with an appropriate thiol to form the purin-6-ylthioethoxy group.

    Attachment to Benzene Ring: The intermediate is then reacted with 4-methylbenzene under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-purin-6-ylthioethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-Methyl-1-(2-purin-6-ylthioethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-1-(2-purin-6-ylthioethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The purin-6-ylthioethoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzene ring provides stability and facilitates the compound’s integration into biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(2-purin-6-ylthioethoxy)benzene is unique due to its specific combination of a benzene ring with a purin-6-ylthioethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[2-(4-methylphenoxy)ethylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-2-4-11(5-3-10)19-6-7-20-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBPKQBEEXHFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(2-purin-6-ylthioethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(2-purin-6-ylthioethoxy)benzene
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(2-purin-6-ylthioethoxy)benzene
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(2-purin-6-ylthioethoxy)benzene
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(2-purin-6-ylthioethoxy)benzene
Reactant of Route 6
4-Methyl-1-(2-purin-6-ylthioethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.